2,4,6-Trihydroxyphenylglyoxylic acid
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Overview
Description
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H6O6. It is also known as 2,4,6-trihydroxyphenylglyoxylic acid. This compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and an oxoacetic acid moiety. It is a useful synthetic building block and scaffold in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid typically involves the oxidation of 2,4,6-trihydroxyacetophenone. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a suitable solvent like water or acetic acid, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid are not well-documented in the literature. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: 2,4,6-trihydroxyphenylacetic acid
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxyphenylglyoxylic acid
- 2,4,6-trihydroxyacetophenone
- 2,4,6-trihydroxybenzoic acid
Uniqueness
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid is unique due to the presence of both an oxo group and three hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H6O6 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6O6/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,9-11H,(H,13,14) |
InChI Key |
BMRQRDSXSJLTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)C(=O)O)O)O |
Origin of Product |
United States |
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